Torsemide-d7
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Overview
Description
Mechanism of Action
Target of Action
Torsemide-d7, a deuterated form of Torsemide , primarily targets the NKCC1 and NKCC2 . These targets are crucial as they are involved in the reabsorption of sodium and chloride in the ascending loop of Henle and distal renal tubule .
Mode of Action
This compound, like Torsemide, is an orally active loop diuretic . It works by inhibiting the Na+/K+/Cl- pump on the luminal cell membrane surface of the medullary thick ascending loop of Henle . This action is achieved by Torsemide binding to a chloride ion-binding site . The inhibition of this pump leads to increased excretion of water, sodium, chloride, magnesium, and calcium .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the sodium and chloride reabsorption process in the ascending loop of Henle and distal renal tubule . By inhibiting the Na+/K+/Cl- pump, this compound disrupts the chloride-binding cotransport system, leading to increased excretion of water, sodium, chloride, magnesium, and calcium . This disruption can lead to diuresis, reducing fluid accumulation in conditions like heart failure, renal disease, and hepatic cirrhosis .
Pharmacokinetics
This compound, like Torsemide, is metabolized in the liver, primarily via the CYP2C9 enzyme, and to a lesser extent, CYP2C8 and CYP2C18 . About 80% of the drug is metabolized in the liver, and approximately 21% is excreted in the urine . The volume of distribution is between 12 to 15 L, but it can increase to 24 to 30 L in cases of cirrhosis . The half-life of elimination is around 3.5 hours .
Result of Action
The primary molecular and cellular effect of this compound’s action is the increased excretion of water, sodium, chloride, magnesium, and calcium . This leads to a diuretic effect, reducing fluid accumulation in conditions like heart failure, renal disease, and hepatic cirrhosis . Torsemide also has anti-aldosterone and vasodilatory effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs, patient’s health status, and genetic polymorphisms in enzymes involved in its metabolism (like CYP2C9) can affect the drug’s pharmacokinetics and pharmacodynamics . It’s also important to note that the drug’s effectiveness can vary significantly between healthy adults and patient groups .
Biochemical Analysis
Biochemical Properties
Torsemide-d7 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Major biochemical change factors include plasma protein binding and distribution to blood cells of this compound .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound in laboratory settings show changes. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, including interactions with enzymes or cofactors. It also affects metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes interactions with any transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Torasemide-d7 involves the incorporation of deuterium into the torasemide molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The general synthetic route involves the reaction of 3-pyridinesulfonamide with isopropylamine-d7 and 3-methylphenylamine under controlled conditions to introduce the deuterium atoms .
Industrial Production Methods
Industrial production of Torasemide-d7 typically involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the incorporation of deuterium and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Torasemide-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of torasemide .
Scientific Research Applications
Torasemide-d7 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of torasemide.
Biology: Employed in metabolic studies to trace the metabolic pathways of torasemide in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of torasemide.
Industry: Applied in quality control processes to ensure the consistency and purity of torasemide formulations
Comparison with Similar Compounds
Similar Compounds
Furosemide: Another loop diuretic with a similar mechanism of action but shorter duration of effect.
Bumetanide: A more potent loop diuretic with a similar mechanism but different pharmacokinetic properties.
Ethacrynic Acid: A loop diuretic that does not contain a sulfonamide group, making it suitable for patients with sulfonamide allergies
Uniqueness
Torasemide-d7 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies. Compared to furosemide, torasemide has a longer duration of action and a more stable bioavailability, making it a preferred choice in certain clinical settings .
Properties
IUPAC Name |
1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-3-[4-(3-methylanilino)pyridin-3-yl]sulfonylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-11(2)18-16(21)20-24(22,23)15-10-17-8-7-14(15)19-13-6-4-5-12(3)9-13/h4-11H,1-3H3,(H,17,19)(H2,18,20,21)/i1D3,2D3,11D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBFQHCMQULJNZ-UENXPIBQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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